molecular formula C10H11N3O2 B2395395 2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1567052-17-8

2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B2395395
CAS No.: 1567052-17-8
M. Wt: 205.217
InChI Key: LUOPTAUGRZALFJ-UHFFFAOYSA-N
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Description

2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide. The reaction conditions often include heating the mixture to reflux temperatures and using solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
  • 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3,5-trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-5-4-8(10(14)15)13-9(11-5)6(2)7(3)12-13/h4H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUOPTAUGRZALFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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